molecular formula C6H10O2 B6268327 (2R)-2-methoxycyclopentan-1-one CAS No. 1932505-45-7

(2R)-2-methoxycyclopentan-1-one

Cat. No.: B6268327
CAS No.: 1932505-45-7
M. Wt: 114.1
InChI Key:
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Description

(2R)-2-methoxycyclopentan-1-one: is an organic compound with a cyclopentane ring substituted with a methoxy group at the second carbon and a ketone group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-methoxycyclopentan-1-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,5-diketone, followed by selective reduction and methoxylation. The reaction conditions typically involve the use of strong acids or bases to facilitate cyclization and subsequent functional group transformations .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: (2R)-2-methoxycyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (2R)-2-methoxycyclopentan-1-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may also serve as a precursor for the synthesis of biologically active molecules .

Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor. It is also employed in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (2R)-2-methoxycyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ketone groups play a crucial role in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: (2R)-2-methoxycyclopentan-1-one is unique due to its specific ring size and functional group arrangement, which confer distinct chemical and biological properties. Its reactivity and applications differ from those of its analogs, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

1932505-45-7

Molecular Formula

C6H10O2

Molecular Weight

114.1

Purity

95

Origin of Product

United States

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